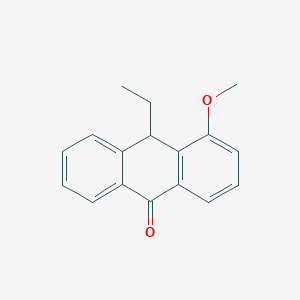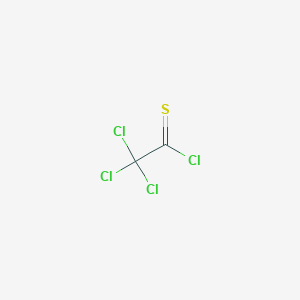
Trichloroethanethioyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloroethanethioyl chloride is a chemical compound with the molecular formula C2HCl3S. It is an organosulfur compound that contains both chlorine and sulfur atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
Trichloroethanethioyl chloride can be synthesized through the chlorination of ethanethioyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure the selective chlorination of the ethanethioyl chloride.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of ethanethioyl chloride and chlorine gas into the reactor, with the reaction being catalyzed by iron(III) chloride. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Trichloroethanethioyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the substitution of the chlorine atoms.
Reduction: It can be reduced to ethanethioyl chloride using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of this compound can lead to the formation of sulfoxides and sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions.
Reduction: Lithium aluminum hydride is used as a reducing agent under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanethioyl derivatives.
Reduction: The major product is ethanethioyl chloride.
Oxidation: Products include sulfoxides and sulfones.
科学研究应用
Trichloroethanethioyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of trichloroethanethioyl chloride involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of new chemical bonds and the substitution of the chlorine atoms. The molecular targets include various functional groups such as amines, alcohols, and thiols, which can react with the compound to form new derivatives.
相似化合物的比较
Similar Compounds
Trichloroethylene: A chlorinated hydrocarbon used as an industrial solvent.
1,1,1-Trichloroethane: A chlorinated alkane used as a solvent and in the production of other chemicals.
Trichloroacetyl chloride: An acyl chloride used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Trichloroethanethioyl chloride is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct reactivity and chemical properties, making it valuable in specific synthetic applications where both chlorination and sulfur functionalities are required.
属性
CAS 编号 |
112672-41-0 |
|---|---|
分子式 |
C2Cl4S |
分子量 |
197.9 g/mol |
IUPAC 名称 |
2,2,2-trichloroethanethioyl chloride |
InChI |
InChI=1S/C2Cl4S/c3-1(7)2(4,5)6 |
InChI 键 |
GMSVKBIXONGSNI-UHFFFAOYSA-N |
规范 SMILES |
C(=S)(C(Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


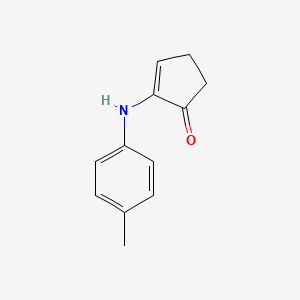
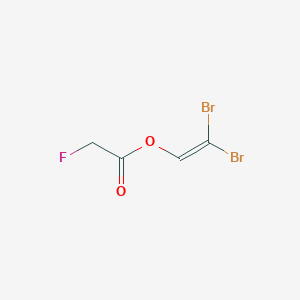
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
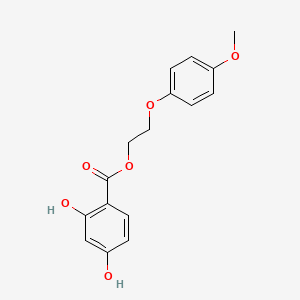
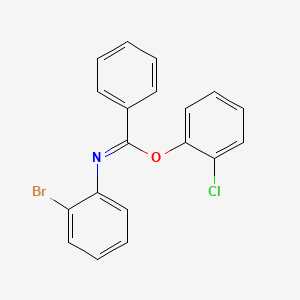
![Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid](/img/structure/B14306925.png)
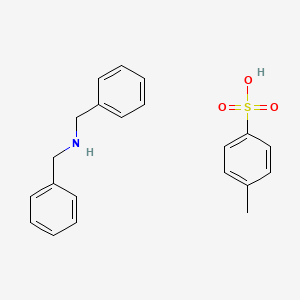

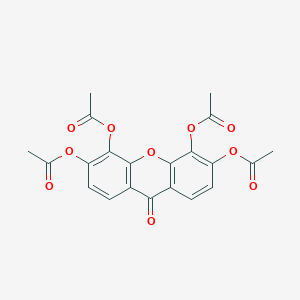
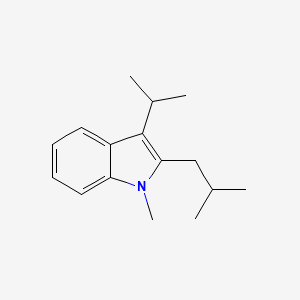
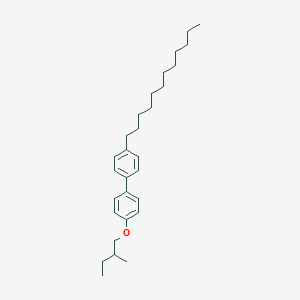
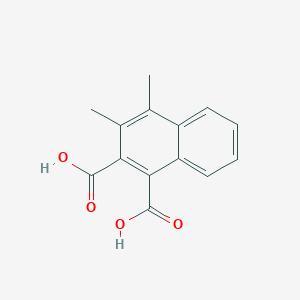
![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
